molecular formula C10H10Cl2O3 B14001236 2-Chloroethyl 2-(4-chlorophenoxy)acetate CAS No. 5447-93-8

2-Chloroethyl 2-(4-chlorophenoxy)acetate

Cat. No.: B14001236
CAS No.: 5447-93-8
M. Wt: 249.09 g/mol
InChI Key: BQFWKSQRSYZOLI-UHFFFAOYSA-N
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Description

2-Chloroethyl 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3 It is a chlorinated ester derivative of phenoxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Substitution: Nucleophiles (e.g., NH3, RSH) in the presence of a base (e.g., NaOH) at room temperature.

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2) under mild heating.

Major Products Formed

    Hydrolysis: 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

2-Chloroethyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for modifying biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2-(4-chlorophenoxy)acetate involves its interaction with cellular components. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular function and, in the case of herbicides, disrupt plant growth by mimicking natural plant hormones (auxins).

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A related compound used as a herbicide.

    2-Chloroethyl acetate: Another chlorinated ester with different applications.

    2-(4-Chlorophenoxy)acetic acid: The parent acid of 2-Chloroethyl 2-(4-chlorophenoxy)acetate.

Uniqueness

This compound is unique due to its dual functional groups (chlorinated ethyl and phenoxyacetic ester), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

5447-93-8

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-chloroethyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C10H10Cl2O3/c11-5-6-14-10(13)7-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2

InChI Key

BQFWKSQRSYZOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OCCCl)Cl

Origin of Product

United States

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